Trimethyl-D9-sulfonium iodide

Description

Properties

IUPAC Name |

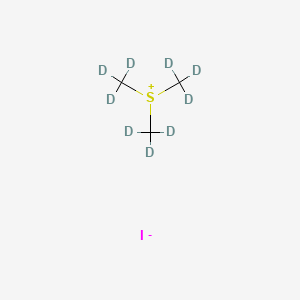

tris(trideuteriomethyl)sulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of Dimethyl Sulfide with Deuterated Methyl Iodide

The most direct method involves reacting dimethyl sulfide (DMS) with deuterated methyl iodide (CD₃I) under controlled conditions. This approach leverages the nucleophilic substitution mechanism, where the sulfide attacks the methyl iodide to form the sulfonium salt.

Reaction Mechanism :

Key Parameters :

-

Solvent : Anhydrous water or water-organic mixtures (e.g., toluene/water).

-

Catalyst : Sodium iodide (NaI) accelerates the reaction by participating in a halide exchange.

-

Pressure : Up to 50 psig to maintain methyl iodide in the liquid phase.

-

Stoichiometry : Excess CD₃I ensures complete quaternization, though economic constraints may limit this in industrial settings.

Challenges :

-

Isotopic Dilution : Trace protons in solvents or reactants reduce deuterium purity. Anhydrous CD₃I (>99% isotopic purity) and deuterated solvents (e.g., D₂O) are essential.

-

Byproduct Formation : Competing reactions, such as oxidation of DMS, are mitigated by inert atmospheres (N₂/Ar).

Yield and Purity :

Deuterium Exchange Using DMSO-d₆

An alternative route employs dimethyl sulfoxide-d₆ (DMSO-d₆) as a deuterium source. This method, adapted from dithiocarbamate synthesis, exploits the ability of DMSO-d₆ to transfer deuterium to sulfonium intermediates.

Procedure :

-

Deuterium Activation : Trimethylsulfoxonium iodide is heated with DMSO-d₆ at 120°C to generate a deuterated intermediate.

-

Quaternization : Addition of a base (e.g., K₂CO₃) facilitates iodide displacement, forming this compound.

Mechanistic Insight :

Optimization Factors :

-

Reaction Time : 2 hours at 120°C for deuteration, followed by 30 minutes at 65°C for quaternization.

-

Deuterium Source : Excess DMSO-d₆ (80 equiv) ensures high incorporation.

Performance Metrics :

Reaction Conditions and Optimization

Solvent Systems

Catalysts and Additives

Temperature and Pressure

-

Trade-offs : Elevated temperatures (60°C vs. 25°C) double reaction rates but increase energy costs.

-

Industrial Scalability : Pressurized reactors (50 psig) are preferred for batch processing.

Purification and Characterization

Recrystallization

-

Solvent Pair : D₂O (deuterated water) and acetone-d₆ achieve >99% isotopic purity.

-

Crystallization Cycles : Two cycles reduce non-deuterated impurities to <1%.

Analytical Validation

-

¹H NMR : Absence of proton signals at δ 3.0–3.5 ppm confirms complete deuteration.

-

HRMS : Molecular ion peak at m/z 214.0 (C₃D₉IS⁺) validates the structure.

-

IR Spectroscopy : C–D stretches at ~2100 cm⁻¹ vs. C–H at ~2900 cm⁻¹.

Industrial Production Considerations

Cost Drivers

Scalability Challenges

-

Reagent Availability : Limited suppliers for (CD₃)₂S necessitate on-site synthesis.

-

Regulatory Compliance : Handling CD₃I requires iodine-proof equipment and ventilation.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: Trimethyl-D9-sulfonium iodide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions (OH^-), cyanide ions (CN^-), and thiolate ions (RS^-).

Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Substituted Sulfonium Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Trimethyl-D9-sulfonium iodide is widely used in scientific research due to its unique properties:

NMR Studies: The deuterium atoms make it an excellent internal standard for NMR spectroscopy, providing accurate and reliable data.

Analytical Chemistry: Used as a reference material in mass spectrometry and other analytical techniques.

Biological Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.

Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of trimethyl-D9-sulfonium iodide involves its ability to act as a methylating agent. When treated with a strong base, it forms a sulfonium ylide, which can then react with carbonyl compounds to form epoxides or other products. The reaction mechanism is as follows:

Deprotonation: The sulfonium iodide is deprotonated by a strong base to form the ylide.

Nucleophilic Attack: The ylide acts as a nucleophile, attacking the carbonyl compound.

Product Formation: The resulting intermediate undergoes intramolecular cyclization to form the final product

Comparison with Similar Compounds

Non-Deuterated Trimethylsulfonium Iodide

Trimethylsulfonium iodide (CAS: 2181-42-2) is the non-deuterated counterpart with the formula C3H9IS and molecular weight 204.07 g/mol . Key differences include:

| Property | Trimethyl-D9-sulfonium Iodide | Trimethylsulfonium Iodide |

|---|---|---|

| Molecular Formula | C3D9S·I | C3H9IS |

| Molecular Weight (g/mol) | 213.1285 | 204.069 |

| Isotopic Enrichment | 99 atom% D | None |

| Primary Application | Internal standard in MS/LC | Reagent in organic synthesis |

| Storage Temperature | -20°C | Room temperature |

The deuterated version’s higher molecular weight and isotopic purity make it indispensable in analytical chemistry, whereas the non-deuterated form is a cost-effective reagent for general synthesis .

Schiff Base Iodide Compounds

Compounds like [m-BrBz-1-APy]I3 and [o-FBz-1-APy]I3 are triiodide salts with Schiff base cations. They exhibit high ionic conductivity (up to 4.94 × 10⁻³ S cm⁻¹ at 353 K), making them suitable for solid-state electrolytes in dye-sensitized solar cells (DSSCs) . In contrast, this compound lacks significant ionic conductivity due to its compact structure and lack of ion channels.

| Property | This compound | Schiff Base Iodides (e.g., [m-BrBz-1-APy]I3) |

|---|---|---|

| Conductivity (S cm⁻¹) | Not reported | 1.03 × 10⁻⁴ (343 K) → 4.94 × 10⁻³ (353 K) |

| Structural Framework | Simple sulfonium salt | Extended cationic channels with triiodide anions |

| Application | Analytical standards | Solid-state electrolytes in energy devices |

Schiff base compounds leverage open frameworks for ion hopping, a feature absent in this compound .

Other Deuterated Salts: Trimethylphenylammonium-d9 Iodide

Trimethylphenylammonium-d9 iodide is another deuterated salt but substitutes the sulfonium group with a phenylammonium moiety. It shares isotopic labeling applications but differs in:

Trimethylsulfoxonium Iodide

Trimethylsulfoxonium iodide (CAS: 1774-47-6, C3H9IOS) includes an oxygen atom in the sulfoxonium group, increasing polarity and reactivity. Key distinctions:

| Property | This compound | Trimethylsulfoxonium Iodide |

|---|---|---|

| Functional Group | Sulfonium (S⁺) | Sulfoxonium (SO⁺) |

| Molecular Weight | 213.1285 g/mol | 220.07 g/mol |

| Reactivity | Stable in analytical conditions | More reactive due to SO⁺ |

This compound is used in specialized organic reactions, contrasting with this compound’s analytical role .

Key Research Findings

- Deuterium Labeling: this compound’s isotopic enrichment eliminates background noise in mass spectrometry, critical for pharmacokinetic accuracy .

- Cost and Availability: Priced at €102/5 mg, it is significantly more expensive than non-deuterated analogs, reflecting synthetic complexity .

Biological Activity

Trimethyl-D9-sulfonium iodide (CAS Number: 106776-17-4) is a stable isotope-labeled compound derived from trimethylsulfonium iodide, where hydrogen atoms are replaced with deuterium. This unique labeling enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and analytical chemistry. Understanding its biological activity is crucial for its application in biochemical research and industrial processes.

This compound primarily interacts with carbonyl compounds, specifically ketones and aldehydes, through a reaction mechanism known as the Corey-Chaykovsky reaction. This process leads to the formation of epoxides from carbonyl substrates, which are significant intermediates in organic synthesis.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the generation of a ylide from this compound in the presence of a strong base. The ylide subsequently reacts with carbonyl compounds to form epoxides, which can be further transformed into various functional groups.

This compound serves as a precursor for generating dimethyloxosulfonium methylide when reacted with sodium hydride. This conversion is essential for studying metabolic pathways and enzyme mechanisms, making it a valuable tool in biochemical research.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution Reactions : The iodide ion can be replaced by various nucleophiles.

- Oxidation Reactions : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.

| Reaction Type | Description | Major Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of iodide by nucleophiles | Substituted sulfonium compounds |

| Oxidation | Conversion to sulfoxides or sulfones | Sulfoxides, sulfones |

Applications in Scientific Research

This compound is widely utilized in various fields due to its unique properties:

- NMR Studies : The presence of deuterium provides an excellent internal standard for NMR spectroscopy, facilitating accurate data collection.

- Analytical Chemistry : It acts as a reference material in mass spectrometry and other analytical techniques.

- Biological Studies : The compound aids in tracing metabolic pathways and studying enzyme mechanisms, particularly in drug metabolism and pharmacokinetics.

- Industrial Applications : It is used in synthesizing deuterated compounds for pharmaceutical and agrochemical industries.

Case Studies

- NMR Spectroscopy : In studies involving metabolic tracing, this compound has been used to analyze the metabolism of carbonyl compounds in biological systems. Its deuterated form allows researchers to monitor reactions without interfering with the natural abundance of hydrogen isotopes.

- Enzyme Mechanism Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, studies have shown that it can influence the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Q & A

What are the established synthetic routes for Trimethyl-D9-sulfonium iodide, and how can reaction conditions be optimized for high isotopic purity?

This compound is synthesized via quaternization of deuterated dimethyl sulfoxide (DMSO-D6) with methyl-d3 iodide. Optimization requires anhydrous conditions, precise stoichiometry, and inert atmospheres to prevent isotopic dilution. Purification involves recrystallization from deuterated solvents (e.g., D2O/acetone-d6), followed by characterization via ¹H NMR (absence of proton signals in methyl groups) and high-resolution mass spectrometry (HRMS) to confirm ≥99 atom% D enrichment .

How can researchers confirm the isotopic purity and structural integrity of this compound using spectroscopic methods?

Isotopic purity is validated by:

- ¹H NMR : Absence of proton signals at δ 3.0–3.5 ppm (methyl groups).

- HRMS : Molecular ion peak at m/z 214.0 (C3D9IS+).

- IR spectroscopy : C-D stretching vibrations (~2100 cm⁻¹) versus C-H (~2900 cm⁻¹) in non-deuterated analogues .

What experimental considerations are critical when using this compound in kinetic isotope effect (KIE) studies?

- Use deuterated solvents (e.g., D2O, CD3OD) to prevent back-exchange.

- Control reaction temperatures rigorously, as KIEs are temperature-sensitive (e.g., primary KIE ≈ 2–10 at 25°C).

- Conduct parallel experiments with non-deuterated analogues to isolate isotope-specific effects. Data analysis should employ Arrhenius plots to distinguish primary vs. secondary KIEs .

How should researchers design experiments to validate this compound as a methyl-d3 transfer agent?

- Use model reactions (e.g., methylation of phenols) with LC-MS tracking of deuterium incorporation.

- Include controls: (1) non-deuterated reagent, (2) reagent-free blanks.

- Perform kinetic studies comparing rates between deuterated and non-deuterated systems to assess isotope effects on transition states .

What analytical challenges arise in quantifying this compound residues in environmental samples?

- Matrix interference : Mitigate via solid-phase extraction with ion-pairing agents (e.g., tetrabutylammonium bromide).

- Low detection limits : Use LC-MS/MS with MRM transitions (m/z 214 → 127) for selectivity.

- Validation : Include deuterated internal standards (e.g., Trimethyl-D9-sulfonium-d3 iodide) for recovery correction .

How can researchers resolve discrepancies in isotopic incorporation efficiencies across reaction systems?

- Apply design of experiments (DoE) to evaluate variables (solvent polarity, catalyst loading).

- Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.

- Cross-validate with isotope ratio mass spectrometry (IRMS) to address technique-specific biases .

What protocols ensure the long-term stability of this compound?

- Store in amber vials under argon at -20°C.

- Monitor deuterium retention via periodic ¹H NMR.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and use desiccants (molecular sieves) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.